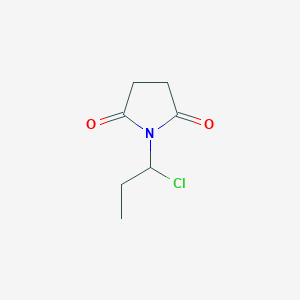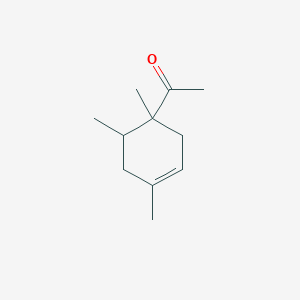
1-(5,6-dichloropyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6-dichloropyridin-3-yl)ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanol group at position 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 5,6-dichloropyridine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled addition of ethylene oxide. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the handling of chlorinated compounds and reactive intermediates.
化学反应分析
Types of Reactions: 1-(5,6-dichloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(5,6-Dichloro-pyridin-3-yl)-acetaldehyde or 1-(5,6-Dichloro-pyridin-3-yl)-acetic acid.
Reduction: 1-(5,6-Dichloro-pyridin-3-yl)-ethane.
Substitution: 1-(5-Amino-6-chloro-pyridin-3-yl)-ethanol or 1-(5,6-Dichloro-pyridin-3-yl)-ethylthiol.
科学研究应用
1-(5,6-dichloropyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(5,6-dichloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group allows for hydrogen bonding with biological macromolecules, while the dichloropyridine moiety can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(5,6-Dichloro-pyridin-3-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-amine: Contains an amine group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-thiol: Features a thiol group in place of ethanol.
Uniqueness: 1-(5,6-dichloropyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct physicochemical properties such as solubility and reactivity. This makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
1-(5,6-dichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-4,11H,1H3 |
InChI 键 |
UWYHARVKKOISKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(N=C1)Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)












